molecular formula C4H6BrN3O B7961226 (3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)methanol

(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)methanol

Cat. No.: B7961226
M. Wt: 192.01 g/mol
InChI Key: DPQZHOSNPYMGBR-UHFFFAOYSA-N
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Description

(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)methanol is a chemical compound with the molecular formula C4H6BrN3O It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)methanol typically involves the bromination of 1-methyl-1H-1,2,4-triazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methyl-1H-1,2,4-triazole
  • 5-Bromo-1-methyl-1H-1,2,4-triazole
  • 3-Chloro-1-methyl-1H-1,2,4-triazole
  • 3-Amino-1,2,4-triazole

Uniqueness

(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)methanol is unique due to the presence of both a bromine atom and a hydroxyl group on the triazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the hydroxyl group enhances its solubility in polar solvents, making it more versatile in various applications .

Properties

IUPAC Name

(5-bromo-2-methyl-1,2,4-triazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-8-3(2-9)6-4(5)7-8/h9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQZHOSNPYMGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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